2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic organic compound characterized by a phenacyl ester backbone modified with a 4-bromobenzylamino group and a 4-ethylbenzoate moiety. Its molecular formula is C₁₇H₁₅BrN₂O₃, with a calculated molar mass of 375.22 g/mol. The compound belongs to the phenacyl ester family, which is notable for applications in photolysis-driven reactions and as intermediates in pharmaceuticals and heterocyclic synthesis .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-13-3-7-15(8-4-13)18(22)23-12-17(21)20-11-14-5-9-16(19)10-6-14/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUGYJBKYUVHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate, differing primarily in substituents on the benzoate ring or the amino-linked moiety. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Structural Modifications and Effects
a. Substituent Effects on Physicochemical Properties
- Lipophilicity: The ethyl group in the target compound increases lipophilicity compared to the polar 4-amino (CAS 331269-87-5) or electron-withdrawing 4-chloro () substituents. This may enhance membrane permeability in biological systems.
- Molecular Mass : The thiazole-containing analog (CAS 479436-01-6) has a higher molar mass (430.00 g/mol) due to the sulfur heterocycle, which may reduce solubility in aqueous media .
c. Stability and Reactivity
- Phenacyl esters like the target compound and its 4-chloro analog () are prone to photolysis under neutral conditions, a property exploited in photocleavable protecting groups .
- The amino group in CAS 331269-87-5 may confer instability under acidic conditions due to protonation, whereas the ethyl group in the target compound offers greater chemical inertness .
Biological Activity
The compound 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate is a derivative of benzoate with potential biological activity. Understanding its biological properties is essential for evaluating its therapeutic potential. This article reviews the available data on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate can be represented as follows:
This compound features a bromobenzyl group, an amino group, and a benzoate moiety, which may contribute to its biological activities.
Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-ethylbenzoate exhibit various biological activities, particularly in the context of cellular stress responses. For instance, studies have shown that related compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the pathophysiology of diabetes mellitus .
Therapeutic Applications
- Antidiabetic Potential : The compound's structural analogs have demonstrated protective effects against ER stress-induced apoptosis in pancreatic β-cells. This suggests potential applications in diabetes treatment by preserving β-cell function .
- Antitumor Activity : Similar compounds have been investigated for their antitumor properties. The presence of the bromobenzyl group may enhance interaction with specific cellular targets involved in cancer proliferation .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the amino and ester groups can significantly influence biological activity. For instance:
- Substituents on the aromatic rings can alter the potency and selectivity towards specific biological targets.
- The introduction of electron-withdrawing groups often enhances activity against various cellular stressors .
Study 1: Protective Effects on Pancreatic β-cells
In a study investigating the protective effects of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, it was found that certain derivatives exhibited maximal β-cell protective activity at concentrations as low as . The study highlighted the significance of specific substitutions on the phenyl ring for enhancing efficacy .
Study 2: Antitumor Activity Assessment
Another investigation focused on structurally related compounds and their effects on cancer cell lines. Compounds with bromine substitutions showed increased cytotoxicity against various tumor cells compared to their non-brominated counterparts. This suggests that the bromobenzyl moiety may play a crucial role in mediating these effects .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | EC50 (μM) | Maximal Activity (%) |
|---|---|---|---|
| N-(2-(Benzylamino)-2-oxoethyl)benzamide | β-cell protection | 0.1 | 100 |
| 4-Bromobenzyl derivative | Antitumor | Varies | Varies |
| Ethyl 2-((4-Bromobenzyl)amino)-2-oxoacetate | Cytotoxicity | Varies | Varies |
Table 2: Structure-Activity Relationship Findings
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Electron-withdrawing groups | Increased activity | Enhances interaction with targets |
| Alkyl substitutions | Variable effects | Depends on chain length and branching |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
